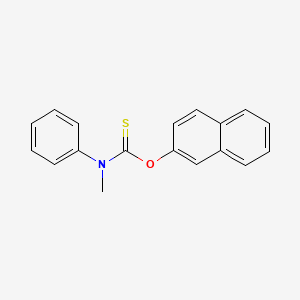

O-Naphthalen-2-yl methyl(phenyl)carbamothioate

Description

O-Naphthalen-2-yl methyl(phenyl)carbamothioate, commonly known as Tolnaftate (CAS 2398-96-1), is a thiocarbamate derivative with the molecular formula C₁₉H₁₇NOS and a molecular weight of 307.41 g/mol. It is a topical antifungal agent widely used to treat dermatophytosis (e.g., athlete’s foot, ringworm) due to its inhibitory effects on fungal squalene epoxidase, disrupting ergosterol biosynthesis .

Structure

3D Structure

Properties

CAS No. |

1037-25-8 |

|---|---|

Molecular Formula |

C18H15NOS |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

O-naphthalen-2-yl N-methyl-N-phenylcarbamothioate |

InChI |

InChI=1S/C18H15NOS/c1-19(16-9-3-2-4-10-16)18(21)20-17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 |

InChI Key |

WKJGHRYSSSNEFX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Patent-Covered Method (CN104341331A)

A patent-published approach eliminates thiophosgene by employing formic acid, thiophosphoric anhydride (), and sulphuryl chloride () in a four-step sequence:

-

N-methyl-N-(3-aminomethyl phenyl)methane amide synthesis :

N-methyl-3-toluidine reacts with formic acid and zinc powder at 60–120°C. -

Thioformamide formation :

The amide intermediate reacts with thiophosphoric anhydride in toluene. -

Sulfo-formyl chloride synthesis :

Thioformamide is treated with sulphuryl chloride under reflux. -

Final coupling :

The sulfo-formyl chloride reacts with β-naphthol in toluene using a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Optimized Conditions :

Advantages Over Traditional Methods

Industrial Scale-Up and Process Optimization

Solvent and Catalyst Selection

Toluene is preferred for its ability to dissolve intermediates and facilitate phase separation. Sodium hydroxide or potassium hydroxide enhances reaction rates during the final coupling step.

Yield Comparison Across Methods

| Method | Reagents | Yield | Scalability |

|---|---|---|---|

| Thiophosgene route | Thiophosgene, NaHCO₃ | 90% | Limited |

| Patent method | Formic acid, , | 85–92% | High |

Comparative Analysis of Synthetic Routes

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

O-Naphthalen-2-yl methyl(phenyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiocarbamate group to corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiocarbamates.

Scientific Research Applications

Antifungal Applications

Clinical Use:

Tolnaftate is primarily employed in the treatment of superficial fungal infections, including athlete's foot, jock itch, and ringworm. Its mechanism of action involves inhibiting the growth of fungi by interfering with their cellular processes.

Case Study:

A study conducted on the penetration of tolnaftate into human skin samples demonstrated its effectiveness in topical formulations. The research utilized high-performance liquid chromatography (HPLC) to quantify tolnaftate levels in skin layers after application, confirming its ability to permeate effectively through the skin barrier .

Chemical Research Applications

Thiocarbamate Chemistry:

Tolnaftate serves as a model compound in studies focused on thiocarbamate chemistry and C–S bond formation. Researchers have explored various chemical reactions involving tolnaftate, such as oxidation and reduction processes.

Table 1: Chemical Reactions of O-Naphthalen-2-yl methyl(phenyl)carbamothioate

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides and sulfones | Hydrogen peroxide, peracids |

| Reduction | Amines | Lithium aluminum hydride (LiAlH4) |

| Substitution | Various substituted thiocarbamates | Amines, thiols |

Industrial Applications

Antifungal Coatings:

Tolnaftate is utilized in developing antifungal coatings for various materials. Its incorporation into paints and surface treatments helps prevent fungal growth in damp environments.

Research Insight:

Research has indicated that formulations containing tolnaftate can significantly reduce fungal colonization on treated surfaces, enhancing the longevity and safety of materials used in humid conditions .

Analytical Applications

HPLC Method Development:

A validated HPLC method has been established for the simultaneous determination of tolnaftate in pharmaceutical formulations. This method allows for accurate quantification and quality control of tolnaftate-containing products.

Table 2: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity | R² values between 0.995 - 0.999 |

| Precision | % RSD < 2% |

| Accuracy (Recovery) | 98% - 102% |

Future Research Directions

Ongoing research is focusing on enhancing the efficacy of tolnaftate through novel formulations and delivery systems. Studies are also exploring its potential synergistic effects when combined with other antifungal agents.

Mechanism of Action

Tolnaftate exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a key component of fungal cell membranes, and its disruption leads to the accumulation of toxic squalene, ultimately causing fungal cell death . The molecular target of tolnaftate is the squalene epoxidase enzyme, and the pathway involved is the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Key Structural Features :

- A naphthalen-2-yloxy group linked to a thiocarbamate moiety.

- A methyl group and a 3-methylphenyl substituent on the carbamothioate nitrogen, enhancing lipophilicity and target binding .

- Solid-state conformation determined via X-ray crystallography as (+ap,−sp,+ac,−ac) , critical for its biological activity .

Physicochemical Properties :

- Density: 1.223 g/cm³ .

- Topological polar surface area (tPSA): 44.56 Ų, indicating moderate membrane permeability .

- LogP (octanol-water partition coefficient): ~5.15, reflecting high lipophilicity suited for topical application .

Structural and Functional Analogues

Table 1: Structural Comparison of Tolnaftate with Selected Carbamothioates

Table 2: Pharmacological and Toxicological Profiles

Physicochemical and Conformational Differences

- Solubility: Tolnaftate’s low aqueous solubility (0.01 mg/mL) necessitates formulation in creams/powders. In contrast, O-Phenyl Carbamothioate (C₇H₇NOS) is more polar but lacks therapeutic relevance .

- Conformation : Tolnaftate’s (+ap,−sp,+ac,−ac) solid-state conformation optimizes thiocarbamate-fungal enzyme interactions. Theoretical models (e.g., Mol-Instincts) previously proposed incorrect conformations, highlighting the importance of experimental validation .

Biological Activity

O-Naphthalen-2-yl methyl(phenyl)carbamothioate, commonly known as tolnaftate , is a synthetic thiocarbamate compound primarily recognized for its antifungal properties. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and related research findings.

Tolnaftate acts by inhibiting squalene epoxidase , an enzyme crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. The inhibition leads to an accumulation of squalene, which is toxic to fungal cells, ultimately resulting in their death. This mechanism is particularly effective against dermatophytes and other fungi responsible for skin infections .

2. Antifungal Activity

Tolnaftate has demonstrated significant antifungal activity against various fungal strains. Its effectiveness is often compared with other antifungals in clinical settings:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antifungals |

|---|---|---|

| Trichophyton mentagrophytes | 0.5 - 1 µg/mL | Comparable to clotrimazole |

| Candida albicans | 1 - 2 µg/mL | Less effective than fluconazole |

| Microsporum canis | 0.25 - 0.5 µg/mL | Similar to terbinafine |

These findings indicate tolnaftate's broad-spectrum antifungal efficacy, particularly in treating conditions like athlete's foot and ringworm .

3. Antimicrobial Spectrum

In addition to its antifungal properties, tolnaftate has shown some activity against bacteria, although it is predominantly used for fungal infections. Studies have indicated varying degrees of antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, but these effects are significantly weaker compared to its antifungal action .

4. Clinical Applications

Tolnaftate is primarily used in topical formulations at concentrations of approximately 1%. It is effective in treating:

- Tinea Pedis (Athlete's Foot)

- Tinea Cruris (Jock Itch)

- Tinea Corporis (Ringworm)

Clinical studies have shown that tolnaftate can effectively reduce symptoms and eradicate fungal infections when applied regularly over a prescribed period .

Case Study: Efficacy in Tinea Pedis

A study involving patients with tinea pedis treated with tolnaftate showed a significant reduction in fungal load and improvement in symptoms after four weeks of treatment. The study reported an overall success rate of approximately 85% among participants.

Research Findings

Recent research has focused on the pharmacokinetics of tolnaftate, revealing that it penetrates the skin effectively, with studies showing detectable levels in deeper skin layers after topical application .

6. Side Effects and Safety Profile

Tolnaftate is generally well-tolerated with minimal side effects. The most common adverse reactions include:

- Localized irritation

- Allergic contact dermatitis (rare)

Long-term use has not been associated with significant systemic toxicity, making it a safe option for managing superficial fungal infections .

Q & A

Q. What are the established synthetic routes for O-Naphthalen-2-yl methyl(phenyl)carbamothioate, and what optimization strategies improve yield?

The synthesis typically involves thiocarbamate formation via reaction of naphthalen-2-ol with methyl(phenyl)carbamothioyl chloride. Key steps include:

- Nucleophilic substitution : Using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to activate the hydroxyl group of naphthalen-2-ol .

- Purification : Column chromatography or recrystallization from acetone-water mixtures to isolate the product . Yield optimization strategies include controlled temperature (20–25°C), inert atmospheres, and stoichiometric excess of the electrophilic reagent .

Q. How is the structural identity of this compound confirmed experimentally?

- X-ray crystallography : Single-crystal analysis in the monoclinic space group P2₁/c confirms the planar conformation of the naphthalene ring and thiocarbamate bond geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (naphthalene protons) and δ 3.8 ppm (methyl group) .

- FT-IR : Stretching vibrations at 1240 cm⁻¹ (C=S) and 1680 cm⁻¹ (C=O) .

Q. What in vitro assays are used to evaluate its antifungal activity?

- Minimum Inhibitory Concentration (MIC) : Tested against Trichophyton mentagrophytes and Candida albicans using agar dilution methods .

- Mechanistic assays : Squalene epoxidase inhibition is quantified via HPLC to measure squalene accumulation in fungal cells .

Advanced Research Questions

Q. How does the solid-state conformation of this compound influence its antifungal efficacy?

The antiperiplanar arrangement of the naphthalene and phenyl groups in the crystal lattice enhances steric accessibility to fungal squalene epoxidase. Computational docking studies show that the planar naphthalene ring interacts with hydrophobic pockets of the enzyme, while the thiocarbamate sulfur coordinates to the active-site iron .

Q. What strategies resolve contradictions in toxicological data across different experimental models?

- Species-specific metabolism : Rodent liver microsomes metabolize the compound faster than human models, leading to variable LD₅₀ values .

- Dose-response reconciliation : Use Hill equation modeling to normalize data across studies, accounting for differences in exposure routes (oral vs. dermal) .

- In vitro-in vivo extrapolation (IVIVE) : Leverage hepatocyte assays to predict systemic toxicity .

Q. What crystallographic software and parameters are critical for refining its structure from diffraction data?

- Software : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .

- Key parameters :

- R₁ < 5% for high-resolution (<1.2 Å) datasets.

- Twin refinement for non-merohedral twinning observed in acetone-water crystals .

Q. How do substituents on the phenyl ring modulate biological activity?

- 3-Methyl substitution (as in tolnaftate): Enhances lipophilicity (log P ~3.5), improving membrane penetration .

- Electron-withdrawing groups (e.g., -NO₂): Reduce activity by destabilizing the thiocarbamate’s resonance structure. Quantitative Structure-Activity Relationship (QSAR) models show a parabolic relationship between Hammett σ values and MIC .

Methodological Considerations

Q. What analytical techniques differentiate polymorphic forms of this compound?

- DSC/TGA : Melting point variations (e.g., Form I: 110–112°C vs. Form II: 105–107°C) .

- PXRD : Distinct peaks at 2θ = 12.4° (Form I) and 11.8° (Form II) .

Q. How is environmental persistence evaluated in ecotoxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.